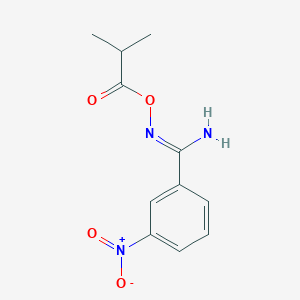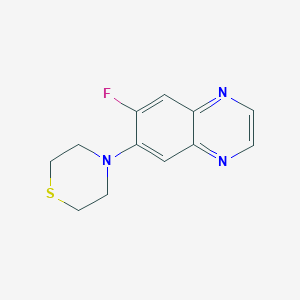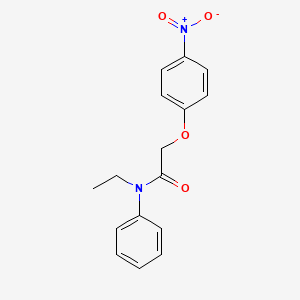
4-chlorobenzyl N-(phenylsulfonyl)glycinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chlorobenzyl N-(phenylsulfonyl)glycinate is a chemical compound that has been extensively researched in the field of medicinal chemistry. It is a glycine derivative that has been found to exhibit potent biological activity, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The mechanism of action of 4-chlorobenzyl N-(phenylsulfonyl)glycinate is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes or proteins involved in cancer cell proliferation, fungal growth, bacterial infection, or viral replication. It may also modulate the expression of certain genes or signaling pathways involved in cell survival, apoptosis, or inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chlorobenzyl N-(phenylsulfonyl)glycinate depend on its specific target and mode of action. For example, in cancer cells, it may induce cell cycle arrest, DNA damage, or apoptosis, leading to tumor growth inhibition. In fungi, it may disrupt the cell membrane or cell wall, leading to fungal cell death. In bacteria, it may interfere with bacterial cell division or protein synthesis, leading to bacterial growth inhibition. In viruses, it may inhibit viral replication or maturation, leading to viral load reduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-chlorobenzyl N-(phenylsulfonyl)glycinate in lab experiments include its high potency, broad-spectrum activity, and low toxicity. It can be easily synthesized in large quantities and purified for further use. However, its limitations include its poor solubility in water, which may affect its bioavailability and pharmacokinetics. It may also exhibit off-target effects or toxicity in non-target cells or tissues, which may limit its clinical application.
Direcciones Futuras
For research on 4-chlorobenzyl N-(phenylsulfonyl)glycinate include the following:
1. Identification of its specific targets and mode of action in different biological systems.
2. Optimization of its chemical structure to improve its pharmacokinetics, solubility, and selectivity.
3. Evaluation of its efficacy and safety in animal models and clinical trials.
4. Investigation of its potential use in combination with other drugs or therapies for synergistic effects.
5. Elucidation of its role in the pathogenesis of various diseases and its potential as a diagnostic or prognostic biomarker.
6. Exploration of its potential use in other fields such as agriculture, food preservation, or environmental protection.
In conclusion, 4-chlorobenzyl N-(phenylsulfonyl)glycinate is a promising chemical compound that has shown potent biological activity in various research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound may lead to the development of new drugs and therapies for various diseases.
Métodos De Síntesis
The synthesis of 4-chlorobenzyl N-(phenylsulfonyl)glycinate involves the reaction of 4-chlorobenzylamine with N-(phenylsulfonyl)glycine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds via an amide bond formation mechanism and yields 4-chlorobenzyl N-(phenylsulfonyl)glycinate as the final product. The purity of the product can be enhanced through recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
4-chlorobenzyl N-(phenylsulfonyl)glycinate has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit potent anticancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal, antibacterial, and antiviral properties. Additionally, it has been investigated as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
(4-chlorophenyl)methyl 2-(benzenesulfonamido)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c16-13-8-6-12(7-9-13)11-21-15(18)10-17-22(19,20)14-4-2-1-3-5-14/h1-9,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKAOORTZRDIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC(=O)OCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4-(2-{[3-(1-adamantyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5816677.png)

![N-{[1-(cyclopropylcarbonyl)-4-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5816682.png)
![2-(2-fluorophenyl)-4-{4-[(2-methyl-2-propen-1-yl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B5816693.png)
![N-[3-(butyrylamino)phenyl]nicotinamide](/img/structure/B5816698.png)




![4-{[(4-methyl-6-phenyl-2-pyrimidinyl)thio]methyl}benzoic acid](/img/structure/B5816742.png)

![N-(2-ethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5816758.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-4-fluorobenzamide](/img/structure/B5816761.png)